Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is a compound that belongs to the thiophene family, which is known for its diverse chemical properties and potential applications in various fields, including pharmaceuticals and materials science. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate.
Synthesis Analysis
The synthesis of related thiophene derivatives typically involves multicomponent reactions or cyclization processes under controlled conditions. For instance, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was obtained through a reaction involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Similarly, ethyl 2-benzoylthioureidothiophen-3-carboxylates were synthesized from ethyl 2-aminothiophen-3-carboxylates and benzoyl isothiocyanate, which upon further treatment yielded 2-aminothieno[2,3-d][1,3]thiazin-4-ones . These methods suggest that the synthesis of Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate could also involve a multistep reaction pathway, possibly starting from a simple thiophene derivative and introducing the amino and chlorophenyl groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied using various analytical techniques. X-ray diffraction has been used to determine the crystal structure of similar compounds, revealing details about molecular geometry and intermolecular interactions . Spectroscopic methods such as FT-IR, FT-Raman, 1H NMR, and 13C NMR provide additional information on the functional groups and electronic environment within the molecules . These studies indicate that Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate would likely exhibit a complex structure with specific electronic and steric features due to the presence of the chlorophenyl group and the carboxylate ester.
Chemical Reactions Analysis
Thiophene derivatives participate in a variety of chemical reactions, often influenced by their functional groups. For example, methyl 3-hydroxythiophene-2-carboxylate undergoes halogenation and subsequent reactions with alcohols to yield thiophene-2,4-diols and other products . The reactivity of the amino group in thiophene compounds can lead to cyclization reactions, as seen with ethyl 2-benzoylthioureidothiophen-3-carboxylates . These findings suggest that Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate could also engage in similar reactions, potentially leading to the formation of novel heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity. The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has been investigated, indicating potential applications in materials science . High-performance liquid chromatography (HPLC) assays have been developed for the determination of related compounds in biological samples, demonstrating their stability and detectability in complex matrices . Density functional theory (DFT) calculations have been used to predict vibrational frequencies, NMR chemical shifts, and other properties, providing a theoretical framework that could be applied to Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate to anticipate its behavior .
Scientific Research Applications
Synthesis and Structure Elucidation
- The synthesis of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate involves reactions with different chemical reagents. Novel thiophene and benzothiophene derivatives, including this compound, were synthesized and evaluated for anti-cancer properties. These compounds showed significant activity against various tumor cell lines (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Chemical Reactivity and Applications
- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate's reactivity was explored for the synthesis of various derivatives, demonstrating its versatility in creating polyfunctional substituted thiophenes. The compound's chemistry involves interactions with active functional groups on the thiophene nucleus (Chavan, Toche, Patil, Aware, & Patil, 2016).
Antimicrobial and Antiproliferative Properties
- Some derivatives of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate have been studied for their antimicrobial and antiproliferative activities. The structure of these compounds plays a crucial role in their biological efficacy, demonstrating potential in drug development (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Dyeing and Fabric Applications
- Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate has been utilized in the synthesis of dyes, particularly for dyeing polyester fibers. The compound's derivatives exhibit good levelness and fastness properties, showcasing its application in textile industries (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Luminescent Properties
- Derivatives of ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate have been used in the synthesis of luminescent materials. The compound's ability to form highly blue luminescent symmetrical terthiophenes and quinquethiophenes highlights its potential in creating luminescent materials for various applications (Teiber & Müller, 2012).
Safety And Hazards
Future Directions
Thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity . Therefore, future research could focus on synthesizing new thiophene-containing compounds and studying their biological activities.
properties
IUPAC Name |
ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIKQRXCKXHXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366625 | |
Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
CAS RN |
91076-94-7 | |
Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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